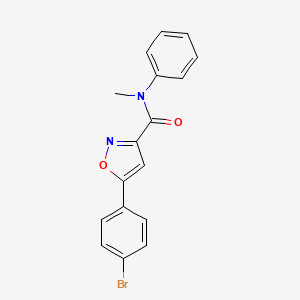
5-(4-bromophenyl)-N-methyl-N-phenyl-3-isoxazolecarboxamide
説明
5-(4-bromophenyl)-N-methyl-N-phenyl-3-isoxazolecarboxamide, also known as ABP-700, is a chemical compound that has gained significant attention from researchers due to its potential applications in the field of medicine. This compound belongs to the class of isoxazolecarboxamides and has been found to have promising therapeutic effects on various diseases.
作用機序
The mechanism of action of 5-(4-bromophenyl)-N-methyl-N-phenyl-3-isoxazolecarboxamide involves the inhibition of angiogenesis, which is the process of new blood vessel formation. This compound targets the vascular endothelial growth factor receptor (VEGFR) and prevents the binding of VEGF, a protein that promotes angiogenesis. By inhibiting angiogenesis, this compound prevents the growth and spread of cancer cells.
This compound also has neuroprotective effects, which are thought to be mediated by its ability to modulate the activity of N-methyl-D-aspartate (NMDA) receptors. These receptors play a critical role in synaptic plasticity, which is the ability of the brain to adapt and change in response to new experiences. By modulating NMDA receptor activity, this compound can potentially protect neurons from damage and degeneration.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are largely dependent on its mechanism of action. As mentioned earlier, this compound inhibits angiogenesis and has neuroprotective and anti-inflammatory effects. In addition, this compound has been found to have antioxidant properties, which can help to protect cells from oxidative stress.
実験室実験の利点と制限
One of the main advantages of 5-(4-bromophenyl)-N-methyl-N-phenyl-3-isoxazolecarboxamide for lab experiments is its relatively simple synthesis method. This compound can be synthesized in a laboratory setting without the need for complex equipment or procedures. In addition, this compound has been extensively studied for its potential therapeutic applications, which makes it an attractive candidate for further research.
One limitation of this compound is its relatively low solubility in water. This can make it difficult to administer in vivo and may require the use of solvents or other delivery methods. In addition, the exact dosage and administration protocol for this compound have not been fully established, which can make it challenging to conduct experiments in a consistent and reproducible manner.
将来の方向性
There are several future directions for research on 5-(4-bromophenyl)-N-methyl-N-phenyl-3-isoxazolecarboxamide. One area of interest is in the development of more effective delivery methods for this compound. This could involve the use of nanoparticles or other delivery vehicles to improve solubility and bioavailability.
Another future direction is in the exploration of this compound's potential therapeutic applications in other diseases. For example, this compound may have applications in the treatment of cardiovascular diseases, such as atherosclerosis and hypertension.
Finally, further research is needed to fully understand the mechanism of action of this compound and to identify potential targets for therapeutic intervention. This could involve the use of molecular modeling and other computational methods to better understand the interaction between this compound and its targets.
Conclusion:
In conclusion, this compound is a promising chemical compound that has potential applications in the field of medicine. This compound has been extensively studied for its therapeutic effects on cancer and neurological disorders, and has been found to have anti-inflammatory and antioxidant properties. While there are some limitations to its use in lab experiments, further research is needed to fully explore its potential applications and to develop more effective delivery methods.
科学的研究の応用
5-(4-bromophenyl)-N-methyl-N-phenyl-3-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is in the treatment of cancer. This compound has been found to inhibit the growth of cancer cells by preventing the formation of new blood vessels that supply nutrients to the tumors. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Another area of research for this compound is in the treatment of neurological disorders. This compound has been found to have neuroprotective effects and can potentially be used to treat conditions such as Alzheimer's disease and Parkinson's disease. This compound has also been shown to have anti-inflammatory properties, which can be useful in the treatment of various inflammatory disorders.
特性
IUPAC Name |
5-(4-bromophenyl)-N-methyl-N-phenyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O2/c1-20(14-5-3-2-4-6-14)17(21)15-11-16(22-19-15)12-7-9-13(18)10-8-12/h2-11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WESXKGHVAMDRSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=NOC(=C2)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-ethylphenyl)-2-[(1-naphthyloxy)acetyl]hydrazinecarboxamide](/img/structure/B4687640.png)
![2-ethoxy-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B4687644.png)
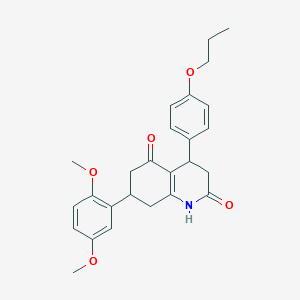
![N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4687662.png)
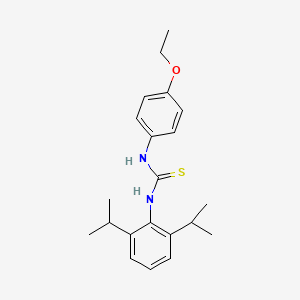
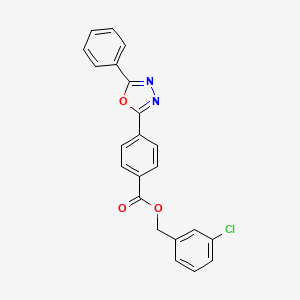
![N~1~-(5-chloro-2-methoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4687685.png)
![1-(1,3-dimethyl-1H-pyrazol-4-yl)-3-{5-[(4-fluorophenoxy)methyl]-2-furyl}-2-propen-1-one](/img/structure/B4687700.png)
![6-(2-bromophenyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4687704.png)
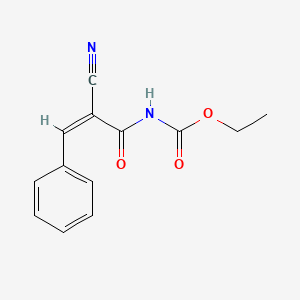
![methyl 4-{[N-(4-iodophenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B4687716.png)
![N-({[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-3-propoxybenzamide](/img/structure/B4687726.png)
![2-(5,7-dimethyl-2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B4687733.png)
![4-chloro-N-{[(1,1-dioxidotetrahydro-3-thienyl)amino]carbonothioyl}benzamide](/img/structure/B4687752.png)